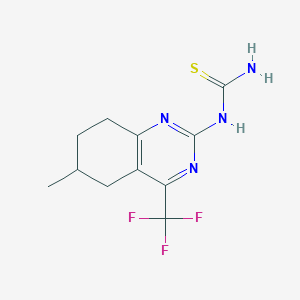
S-3-Hydroxyisobutyric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-3-Hydroxyisobutyric acid sodium salt, also known as (S)-β-Hydroxy-isobutyric acid sodium salt, (S)-3-Hydroxy-2-methylpropionic acid sodium salt, or S-HIBA , is an organic acid and an intermediate in L-valine metabolism . It plays a crucial role in diagnosing very rare inherited metabolic diseases like 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde .
Synthesis Analysis
This compound is an intermediate formed in the valine catabolism . It reacts with enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . It has been found to have increased concentrations in MS patient metabolic profiles .Molecular Structure Analysis
The molecular formula of this compound is C4H7NaO3 . Its molecular weight is 126.09 . The SMILES string representation of its structure is OCC@HC([O-])=O.[Na+] .Chemical Reactions Analysis
This compound is a reactant of enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biochemical Research
S-3-Hydroxyisobutyric acid sodium salt has been extensively studied in various metabolic pathways. For instance, Amster and Tanaka (1979) identified S(+)-3-hydroxyisobutyric acid from the urine of rats loaded with sodium isobutyrate, indicating its role in mammalian metabolism (Amster & Tanaka, 1979). In another study by the same authors (1980), they investigated the metabolism of (2S)[3,3,3-2H3]isobutyrate in rats, highlighting the stereospecific dehydrogenation of isobutyric acid leading to the formation of (S)(+)-3-hydroxyisobutyric acid (Amster & Tanaka, 1980).
Tracer Studies
Tracer studies have been conducted to understand the interconversion of R- and S-methylmalonic semialdehydes in humans. Manning and Pollitt (1985) used sodium [2H6]isobutyrate and [methyl-2H3]thymine to study the labeling patterns of urinary metabolites, shedding light on the flow from S- to R-methylmalonic semialdehyde (Manning & Pollitt, 1985).
Bioengineering and Sensor Development
In bioengineering, the compound has been utilized in sensor development. Ngamaroonchote and Karn-orachai (2022) reported a novel non-enzymatic 3-HB electrochemical sensor platform using manganese oxide nanoparticles and sodium nitroprusside electrolyte for the quantitative measurement of 3-HB (Ngamaroonchote & Karn-orachai, 2022).
Analytical Chemistry
In analytical chemistry, Koberda et al. (1992) demonstrated the use of α-hydroxyisobutyric acid in the capillary electrophoretic determination of alkali and alkaline-earth cations in various solutions, indicating its utility in analytical methodologies (Koberda et al., 1992).
Biocatalysis
S-3-Hydroxyisobutyric acid is also significant in biocatalysis. Česnik et al. (2019) discussed its role in the enzymatic synthesis of methacrylic acid, an important intermediate, showing its potential in biotechnological applications (Česnik et al., 2019).
Clinical Research
In clinical research, Loupatty et al. (2006) explored 3-Hydroxyisobutyric aciduria, a condition associated with a deficiency in 3-hydroxyisobutyrate dehydrogenase, revealing insights into the molecular basis of this rare disorder (Loupatty et al., 2006).
Wirkmechanismus
Target of Action
S-3-Hydroxyisobutyric acid sodium salt primarily targets enzymes involved in branched-chain amino acid metabolism . These enzymes include 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) , 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35) , and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes play a crucial role in the degradation of valine, leucine, and isoleucine .
Mode of Action
The compound acts as a reactant for the aforementioned enzymes . It participates in the enzymatic reactions, contributing to the degradation of branched-chain amino acids .
Biochemical Pathways
This compound is an intermediate in the metabolism of the branched-chain amino acid valine . It is involved in the degradation pathways of valine, leucine, and isoleucine . The compound’s action on these pathways can lead to changes in energy metabolism, particularly in conditions like obesity and type 2 diabetes .
Result of Action
The action of this compound can lead to changes in the concentrations of branched-chain amino acids and their metabolites . This can have significant effects at the molecular and cellular levels, particularly in relation to energy metabolism . For example, in conditions like obesity and type 2 diabetes, altered concentrations of this compound may reflect a chronic perturbation in energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can impact the levels of branched-chain amino acids and their metabolites, potentially affecting the action of this compound . Additionally, factors such as the individual’s metabolic state and the presence of certain diseases (like diabetes) can also influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
S-3-Hydroxyisobutyric acid sodium salt may be used to study the distribution, characterization, and kinetics of enzymes involved in branched-chain amino acid metabolism . It has been shown to inhibit key enzymes of energy metabolism . Concentrations of 3-hydroxyisobutyrate, a specific intermediary metabolite in the degradation of the branched-chain amino acid valine, show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This could reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .
Biochemische Analyse
Biochemical Properties
S-3-Hydroxyisobutyric acid sodium salt plays a significant role in biochemical reactions. It is a reactant of the enzymes involved in branched chain amino acid metabolism, specifically 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions involve the compound binding to the active sites of these enzymes, facilitating the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have increased concentrations in metabolic profiles of patients with multiple sclerosis (MS) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to enzymes like 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase facilitates the catabolism of valine, a branched-chain amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable for at least 2 years after receipt when stored at +4°C
Metabolic Pathways
This compound is involved in the metabolic pathway of valine catabolism . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions could potentially affect metabolic flux or metabolite levels.
Eigenschaften
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPADQLSLFQCSE-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1893416-17-5 |
Source


|
| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)
![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)





![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)